N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide
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Overview
Description
N-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylprop-2-enamide is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a dihydrochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylprop-2-enamide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a dihydrochromene derivative with a cyclopropane precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylprop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spirocyclic oxindoles: Used in medicinal chemistry for their potential anticancer and anti-inflammatory properties.
Spirobarbiturates: Exhibiting sedative and hypnotic activities.
Uniqueness
N-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylprop-2-enamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-13(16)15-12-9-14(12)7-8-17-11-6-4-3-5-10(11)14/h2-6,12H,1,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZVSUXEEHSWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC12CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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